molecular formula C7H11NO2 B3048029 (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-57-4

(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Cat. No. B3048029
CAS RN: 152723-57-4
M. Wt: 141.17
InChI Key: HWOAMAASOUOLEG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid” is a compound with the molecular formula C8H13NO2 . It is a type of spiro compound, which are known for their unique properties such as spiroconjugation, spirohyperconjugation, and anomeric effect . These compounds can show significant biological activity due to their special space configurations that can match different spatial structures of macromolecules in organisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 312.4±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, and a flash point of 142.7±25.9 °C . It also has a polar surface area of 63 Å2 and a molar volume of 123.7±5.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acids : Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, contributing to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Bicyclic Lactams and Lactones Synthesis : Molchanov et al. (2016) treated methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid, leading to the formation of 1,3-amino alcohols and subsequent cyclization to produce bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).

  • Cycloaddition Reactions : Molchanov and Tran (2013) obtained substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).

  • Enantioselective Synthesis : López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is a versatile material in medicinal chemistry, leading to the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in antiviral ledipasvir synthesis (López et al., 2020).

Applications in Drug Design and Medicinal Chemistry

  • Antibacterial Drugs : Odagiri et al. (2013) synthesized compounds with the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl structure, showing potent antibacterial activity against respiratory pathogens, including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria (Odagiri et al., 2013).

  • Dopamine D3 Receptor Antagonists : Micheli et al. (2016) developed a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor, which also showed high selectivity over the hERG channel and favorable pharmacokinetic properties (Micheli et al., 2016).

Future Directions

The future directions for the research and development of “(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid” and similar compounds could involve the design and synthesis of new spiro compounds with better biocompatibility, which could be of great significance for the development and efficacy of new drug screening . Additionally, these compounds could be potentially effective against bacterial resistant strains .

properties

IUPAC Name

(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAMAASOUOLEG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250608
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

CAS RN

152723-57-4
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152723-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 3
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 4
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 5
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 6
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.